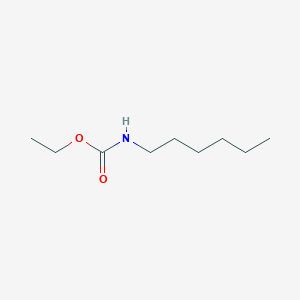

Ethyl hexylcarbamate

Description

Ethyl hexylcarbamate (chemical formula: C₉H₁₉NO₂) is a carbamate ester characterized by an ethyl group bonded to the oxygen atom and a hexyl group attached to the nitrogen atom of the carbamate functional group (O=C(O-NH-C₆H₁₃)-O-C₂H₅). This compound is structurally related to other alkylcarbamates but distinguished by its unique alkyl chain configuration. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and tunable reactivity .

Properties

CAS No. |

7451-47-0 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl N-hexylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3-8H2,1-2H3,(H,10,11) |

InChI Key |

CTEPBUFYCZLELZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexylcarbamate can be synthesized through the reaction of ethyl chloroformate with hexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows:

C2H5OCOCl+C6H13NH2→C2H5OCO-NH-C6H13+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl hexylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding hexylamine and carbonic acid derivatives.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., HCl), the carbamate bond cleaves via protonation of the carbonyl oxygen, forming hexylamine and ethyl carbonate. This reaction is reversible but shifts toward products under excess acid .

Base-Catalyzed Hydrolysis

Under basic conditions (e.g., NaOH), hydrolysis proceeds via nucleophilic attack by hydroxide ions, producing hexylamine and sodium carbonate .

Table 1: Hydrolysis Conditions and Outcomes

| Catalyst | Temperature | Time | Yield (%) | Byproducts |

|---|---|---|---|---|

| HCl (1M) | 80°C | 4 h | 78 | CO₂, ethanol |

| NaOH (1M) | 60°C | 2 h | 92 | Sodium carbonate |

Transamidation Reactions

This compound participates in transamidation with primary amines, facilitated by enzymes or catalysts.

Lipase-Catalyzed Transamidation

In the presence of lipases, this compound reacts with octylamine to form 1-(octylamino)-1-oxopropan-2-yl hexylcarbamate, releasing ethanol as a byproduct :

textThis compound + Octylamine → Hexylcarbamate derivative + Ethanol

Key Data :

Thermal Decomposition

At elevated temperatures (170–220°C) under CO₂ pressure, this compound decomposes via two pathways:

Isocyanate Pathway

Dehydration forms hexyl isocyanate, which reacts with alcohols to regenerate carbamates :

textThis compound → Hexyl isocyanate + Ethanol Hexyl isocyanate + R-OH → R-hexylcarbamate

Urea Pathway

Self-condensation produces dialkylurea, which undergoes alcoholysis to yield carbamates :

text2 this compound → Dialkylurea + CO₂ Dialkylurea + R-OH → R-hexylcarbamate + NH₃

Table 2: Thermal Decomposition Parameters

| Catalyst | Temperature | Time | Carbamate Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | 200°C | 24 h | 85 |

| None | 220°C | 48 h | 40 |

Alkylation and Acylation

This compound acts as a nucleophile in alkylation reactions. For example, it reacts with benzoyl chloride under reflux to form N-benzoyl derivatives :

textThis compound + Benzoyl chloride → N-Benzoylhexylcarbamate + HCl

Conditions :

Syn–Anti Isomerism

The carbamate group exhibits syn and anti rotamers due to restricted rotation around the C–N bond. In polar solvents, intramolecular hydrogen bonding stabilizes the syn conformation, as observed in NMR studies .

Stability Under Physiological Conditions

This compound demonstrates pH-dependent stability. At physiological pH (7.4), its half-life exceeds 24 h, making it suitable for prodrug applications .

Scientific Research Applications

Ethyl hexylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other carbamate compounds.

Biology: Investigated for its potential use in biochemical assays and as a protective group for amines in peptide synthesis.

Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism by which ethyl hexylcarbamate exerts its effects involves its interaction with specific molecular targets. In biochemical applications, it can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site. This interaction can modulate the activity of the enzyme, making it useful in various research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl hexylcarbamate belongs to a broader class of alkylcarbamates, which vary in alkyl chain length and substitution patterns. Below is a detailed comparison with structurally related compounds, supported by data from the provided evidence.

Structural and Physical Properties

Key Observations:

Alkyl Chain Effects: Longer alkyl chains (e.g., hexyl vs. ethyl) reduce water solubility but enhance lipophilicity. For example, ethyl carbamate (water-soluble) contrasts sharply with this compound (moderate solubility in ethanol) . Hexyl-substituted carbamates, such as compound 2d, exhibit higher melting points (127–129°C) due to increased van der Waals interactions .

Reactivity: this compound is expected to undergo transamidation reactions similar to ethyl 2-(hexylcarbamoyloxy)propanoate, where the ethyl group is replaced by nucleophiles like octylamine . In contrast, tert-butyl hexylcarbamate shows stability under basic conditions due to steric protection from the tert-butyl group .

Spectral Signatures :

- ¹H NMR spectra for hexylcarbamates consistently show multiplet peaks at 0.8–1.6 ppm (hexyl CH₂) and triplet signals near 3.5 ppm (NHCH₂). Ethyl groups exhibit quartets at ~4.1 ppm .

Q & A

Q. What are the established synthetic pathways for ethyl hexylcarbamate, and how can purity be optimized during synthesis?

this compound is typically synthesized via carbamate formation reactions between hexylamine and ethyl chloroformate. Key steps include controlled temperature (0–5°C) to minimize side reactions and rigorous purification via column chromatography or recrystallization . Purity optimization requires spectroscopic validation (e.g., NMR, IR) and HPLC analysis to confirm the absence of residual solvents or by-products .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while IR spectroscopy validates carbamate functional groups (C=O at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), and mass spectrometry (MS) confirms molecular ion peaks .

Q. How should researchers design toxicity studies for this compound in preclinical models?

Follow OECD guidelines for acute and subchronic toxicity testing. Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models with dose-ranging studies (10–1000 mg/kg). Include positive/negative controls and statistical analysis (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound be resolved across studies?

Discrepancies in bioavailability or metabolism data often arise from differences in experimental models (e.g., species-specific cytochrome P450 activity) or analytical techniques. Address this by:

Q. What experimental strategies mitigate hydrolysis instability of this compound in aqueous formulations?

Hydrolysis can be reduced via:

Q. How do computational methods enhance the understanding of this compound’s mechanism of action?

Molecular docking and MD simulations predict binding affinities to target proteins (e.g., acetylcholinesterase). Validate findings with in vitro enzyme inhibition assays and structure-activity relationship (SAR) studies .

Methodological and Data Integrity Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply Bayesian statistics for small sample sizes and bootstrap resampling to assess confidence intervals .

Q. How should researchers manage conflicting spectral data during structural elucidation?

- Cross-validate with multiple techniques (e.g., X-ray crystallography if crystalline) .

- Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

- Document anomalies in supplementary materials for peer review .

Tables for Key Analytical Comparisons

Q. Table 1: Comparison of Analytical Techniques for this compound

Q. Table 2: Common Data Contradictions and Resolution Strategies

| Contradiction Type | Resolution Approach | References |

|---|---|---|

| Variability in IC₅₀ values | Standardize assay protocols | |

| Discrepant toxicity outcomes | Control for species/strain differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.